
1-(2-((2-Aminoethyl)amino)ethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-pyrrolidin-1-ylethyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H18N3 It is a derivative of ethane-1,2-diamine, where one of the hydrogen atoms is replaced by a pyrrolidin-1-ylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyrrolidin-1-ylethyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 2-chloroethylpyrrolidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of ethane-1,2-diamine attacks the electrophilic carbon of 2-chloroethylpyrrolidine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of N-(2-pyrrolidin-1-ylethyl)ethane-1,2-diamine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-pyrrolidin-1-ylethyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary and secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N-(2-pyrrolidin-1-ylethyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-pyrrolidin-1-ylethyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can influence various biochemical pathways. Additionally, its amine groups can participate in hydrogen bonding and electrostatic interactions, affecting the activity of biological molecules.
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler diamine with two primary amine groups.
N,N-dimethylethylenediamine: A derivative with two methyl groups attached to the nitrogen atoms.
N-(2-pyrrolidin-1-ylethyl)ethane-1,2-diamine: Unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties.
Uniqueness
N-(2-pyrrolidin-1-ylethyl)ethane-1,2-diamine is unique due to its structural features, which include a pyrrolidine ring and two amine groups
Properties
CAS No. |
6258-05-5 |
|---|---|
Molecular Formula |
C8H19N3 |
Molecular Weight |
157.26 g/mol |
IUPAC Name |
N'-(2-pyrrolidin-1-ylethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H19N3/c9-3-4-10-5-8-11-6-1-2-7-11/h10H,1-9H2 |
InChI Key |
HKGTYLFPPIRQMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCNCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


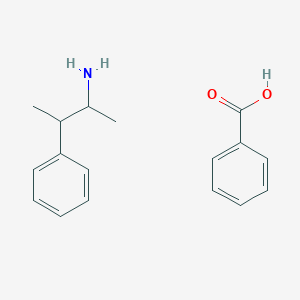
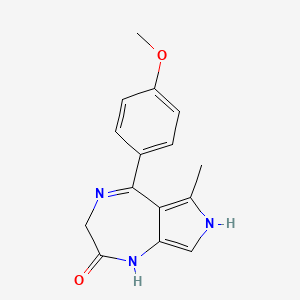
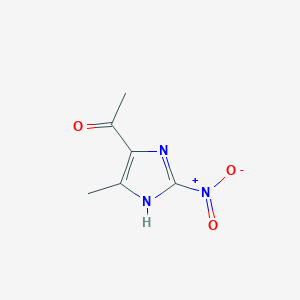

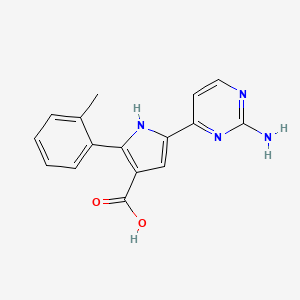
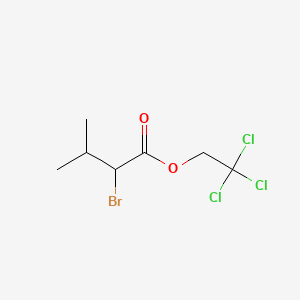
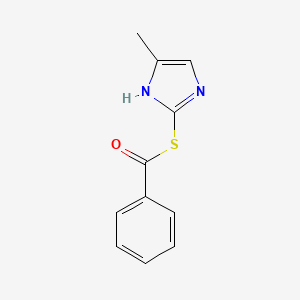
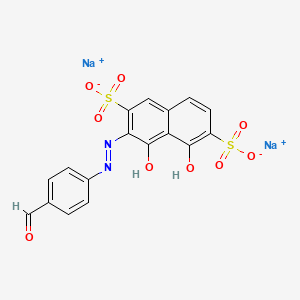

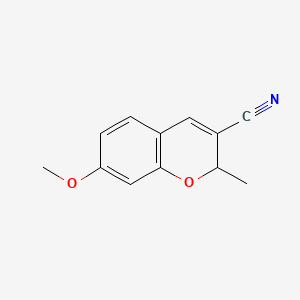
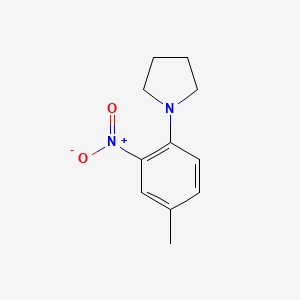
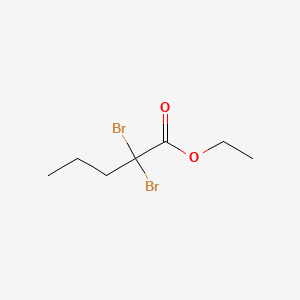
![3H-Furo[3,4-b]imidazo[4,5-d]pyridine](/img/structure/B13796989.png)
![Bicyclo[4.2.0]octane-7-carboxamide](/img/structure/B13797004.png)
